

A Technical Guide to Boc-D-Dab(Fmoc)-OH for Peptide Synthesis

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Compound of Interest

Compound Name: *Boc-D-Dab(Fmoc)-OH*

Cat. No.: *B557121*

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This guide provides a technical overview of $\text{Na-Boc-Ny-Fmoc-D-2,4-diaminobutyric acid}$ (**Boc-D-Dab(Fmoc)-OH**), a crucial building block in modern solid-phase peptide synthesis (SPPS). We detail its chemical properties, supplier and purity information, and its application in constructing complex peptides.

Chemical Identity and Orthogonal Protection

Boc-D-Dab(Fmoc)-OH is a derivative of the non-proteinogenic amino acid D-diaminobutyric acid. Its utility in peptide synthesis stems from the use of two distinct, orthogonal protecting groups:

- Boc (tert-butyloxycarbonyl): This acid-labile group protects the alpha-amine (Na). It is stable under the basic conditions used for Fmoc removal but is cleaved using moderate acids like trifluoroacetic acid (TFA).
- Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile group protects the side-chain gamma-amine (Ny). It is readily removed by piperidine, leaving the Boc group and peptide-resin linkage intact.

This orthogonal protection scheme is fundamental for synthesizing peptides where the side-chain amine requires specific modification or branching after its incorporation into the peptide sequence.^{[1][2]}

Caption: Structure of **Boc-D-Dab(Fmoc)-OH** with its orthogonal protecting groups.

Supplier and Purity Information

The quality of amino acid derivatives is critical for successful peptide synthesis, as impurities can result in failed sequences and complex purification challenges.^[2] **Boc-D-Dab(Fmoc)-OH** is available from several reputable suppliers, typically with a purity of $\geq 97\%$ as determined by HPLC. Researchers should always refer to the lot-specific Certificate of Analysis for precise data.^[3]

It is important to note that several CAS numbers are associated with this reagent; verifying the structure and desired configuration with the supplier is recommended.

Supplier	Reported Purity	CAS Number(s)
Sigma-Aldrich	$\geq 98.0\%$ (HPLC) ^[4]	117106-21-5 ^[4]
Bachem	Data is lot-specific	Not specified on product page ^[5]
ChemPep	Data is lot-specific	131570-57-5 ^[6]
BLDpharm	97% ^[7]	117106-21-5 ^[7]
GL Biochem	98% ^[8]	117106-21-5 ^[8]
Research Scientific	$\geq 98.0\%$ ^[9]	Not specified on product page
Aaptec	Data is lot-specific	114360-56-4 ^[3]

Generalized Experimental Protocol: Application in SPPS

Boc-D-Dab(Fmoc)-OH is used within a standard Boc-chemistry solid-phase peptide synthesis workflow. The $\text{N}\alpha$ -Boc group allows it to be used like any other Boc-protected amino acid during chain elongation. The key distinction is the orthogonally protected $\text{N}y$ -Fmoc group, which remains on the side chain until selectively cleaved.

Workflow for Incorporation and Selective Side-Chain Deprotection:

- Resin Preparation: Start with a suitable solid support (e.g., Merrifield resin) with the first amino acid already attached.
- N^{α} -Deprotection: Remove the Boc group from the resin-bound amino acid using an acid such as TFA in dichloromethane (DCM).
- Neutralization: Neutralize the resulting amine salt with a base like diisopropylethylamine (DIEA).
- Coupling: Activate the carboxylic acid of **Boc-D-Dab(Fmoc)-OH** using a coupling reagent (e.g., HBTU, HATU) and couple it to the free amine on the resin. Monitor reaction completion with a qualitative test (e.g., Kaiser test).
- Chain Elongation: Repeat steps 2-4 for subsequent amino acids to complete the desired peptide sequence. The Ny-Fmoc group on the Dab residue remains intact during these cycles.
- Selective Ny-Fmoc Deprotection: Once the main peptide backbone is synthesized, the side-chain Fmoc group of the Dab residue can be selectively removed by treating the resin-bound peptide with a solution of 20% piperidine in a solvent like dimethylformamide (DMF). This exposes the Ny-amine for further modification (e.g., attachment of a reporter molecule, branching).
- Final Cleavage: After all synthesis and modifications are complete, cleave the full peptide from the resin and remove the N^{α} -Boc and other side-chain protecting groups simultaneously using a strong acid, such as hydrofluoric acid (HF) or TFMSA.

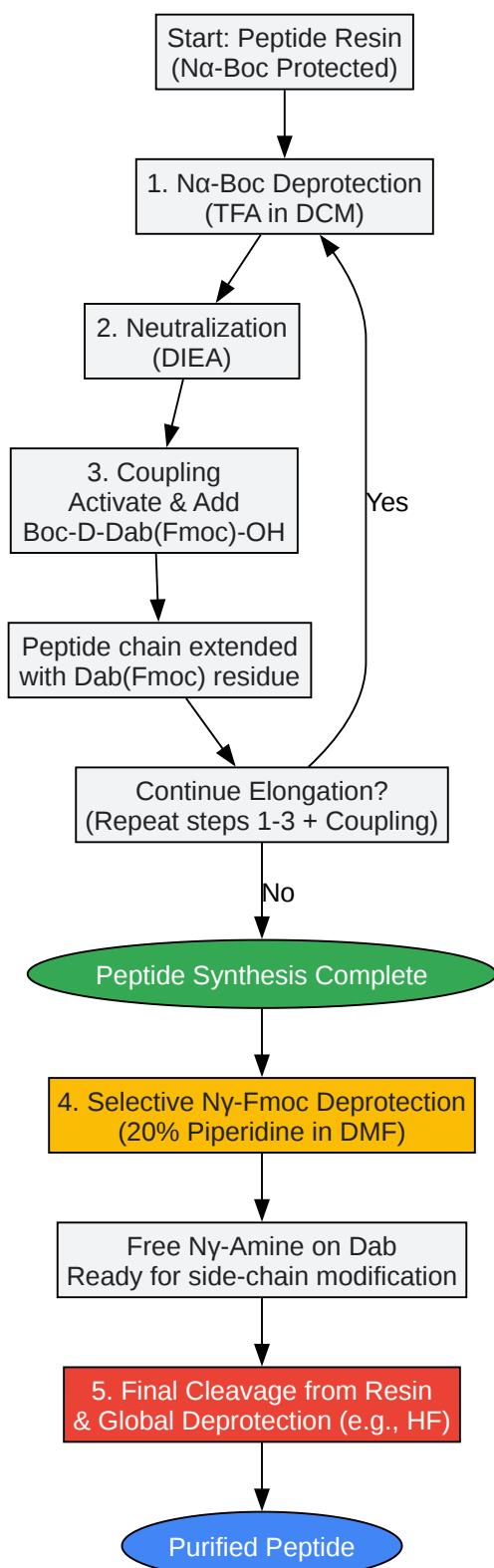


Diagram 2: Generalized SPPS Workflow for Boc-D-Dab(Fmoc)-OH

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Caption: Workflow for incorporating **Boc-D-Dab(Fmoc)-OH** in solid-phase peptide synthesis.

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions. The experimental protocol provided is a generalized outline and may require optimization for specific peptide sequences and scales.

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